N-Desethyloxybutynin
Übersicht
Beschreibung
N-Desethyloxybutynin is a metabolite of oxybutynin, a medication primarily used to treat overactive bladder and urinary incontinence. This compound is formed through the metabolic process involving the removal of an ethyl group from oxybutynin. This compound retains pharmacological activity and contributes to the therapeutic effects and side effects of oxybutynin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Desethyloxybutynin can be synthesized through the metabolic pathway of oxybutynin. The primary method involves the enzymatic action of cytochrome P450 enzymes, particularly CYP3A4, which catalyzes the removal of an ethyl group from oxybutynin .
Industrial Production Methods
Industrial production of this compound typically involves the synthesis of oxybutynin followed by its metabolic conversion. The process includes:
Synthesis of Oxybutynin: Oxybutynin is synthesized through a series of chemical reactions involving the condensation of diethylamine with 4-diethylaminobut-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylethanoate.
Metabolic Conversion: The synthesized oxybutynin is then subjected to enzymatic reactions using liver microsomes or recombinant enzymes to produce this compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-Desethyloxybutynin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the ethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation Products: Hydroxylated derivatives of this compound.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-Desethyloxybutynin has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying metabolic pathways and enzyme kinetics.
Biology: Employed in studies investigating the pharmacokinetics and pharmacodynamics of oxybutynin and its metabolites.
Medicine: Research on this compound focuses on its role in the therapeutic effects and side effects of oxybutynin, particularly in the treatment of overactive bladder.
Industry: Utilized in the development of transdermal delivery systems and other pharmaceutical formulations.
Wirkmechanismus
N-Desethyloxybutynin exerts its effects by competitively inhibiting the muscarinic receptors (M1, M2, and M3) in the bladder smooth muscle. This inhibition reduces bladder muscle contractions, thereby alleviating symptoms of overactive bladder. The compound also has anticholinergic properties, which contribute to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxybutynin: The parent compound from which N-Desethyloxybutynin is derived. Oxybutynin has similar pharmacological properties but is associated with higher plasma concentrations and more pronounced side effects.
Tolterodine: Another antimuscarinic agent used to treat overactive bladder. Tolterodine has a different metabolic pathway and a distinct side effect profile.
Solifenacin: A selective M3 receptor antagonist used for overactive bladder treatment.
Uniqueness
This compound is unique due to its formation as a metabolite of oxybutynin and its significant contribution to the therapeutic and side effects of the parent compound. Its pharmacokinetic properties, including lower plasma concentrations and reduced side effects, make it an important compound in the study of oxybutynin’s overall efficacy and safety .
Biologische Aktivität
N-Desethyloxybutynin (DEO) is a significant metabolite of oxybutynin, an anticholinergic medication primarily used to treat overactive bladder. This article explores the biological activity of DEO, focusing on its pharmacological properties, mechanisms of action, and clinical implications.
1. Overview of this compound
This compound is formed through the metabolism of oxybutynin in the liver and gastrointestinal tract. It exhibits pharmacological properties similar to its parent compound, contributing to its therapeutic effects in managing urinary incontinence and other conditions related to detrusor muscle overactivity.
DEO functions as a competitive antagonist at muscarinic receptors, particularly the M3 subtype located in the bladder detrusor muscle. This antagonism inhibits the contraction of the detrusor muscle, thereby reducing urinary urgency and frequency.
Key Findings:
- Antimuscarinic Effects: In vitro studies demonstrated that both oxybutynin and DEO significantly inhibit carbachol-induced contractions in human detrusor muscle, indicating their potential effectiveness in treating bladder overactivity .
- Binding Affinity: DEO shows a high affinity for muscarinic receptors, with a pKi value of 8.2 in detrusor muscle and 8.7 in parotid glands, suggesting a strong interaction with these receptors .
3. Pharmacokinetics
The pharmacokinetic profile of DEO reveals that it is present in serum concentrations that can be 4 to 10 times higher than those of oxybutynin following administration. This increased concentration may contribute to both therapeutic effects and side effects such as dry mouth .
Pharmacokinetic Parameters:
Parameter | Oxybutynin | This compound |
---|---|---|
Bioavailability (oral) | 7% | Higher than oxybutynin |
Peak Concentration (Cmax) | Varies by route | Significantly higher than oxybutynin |
Half-life | ~3 hours | ~6 hours |
4. Clinical Implications
The clinical relevance of DEO extends beyond its role as a metabolite; it is implicated in the side effects associated with oxybutynin treatment. The antimuscarinic activity of DEO is believed to be responsible for adverse effects such as dry mouth, constipation, and urinary retention .
Case Studies:
- A study involving patients treated with oxybutynin showed that those experiencing dry mouth had significantly elevated levels of DEO compared to those without this side effect .
- Another clinical trial indicated that patients receiving intravesical administration of oxybutynin exhibited lower fluctuations in DEO levels compared to oral administration, suggesting a more stable therapeutic profile .
5. Conclusion
This compound plays a crucial role in the pharmacological activity of oxybutynin, contributing both to its therapeutic efficacy and its side effect profile. Understanding the biological activity of DEO can enhance treatment strategies for conditions like overactive bladder while minimizing adverse effects.
Future research should focus on optimizing dosing regimens and exploring alternative delivery methods to mitigate side effects associated with high serum concentrations of DEO.
Eigenschaften
IUPAC Name |
4-(ethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIBJKHIKIIGPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701001668 | |
Record name | 4-(Ethylamino)but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701001668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80976-67-6 | |
Record name | Desethyloxybutynin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080976676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Ethylamino)but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701001668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DESETHYLOXYBUTYNIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8809SNK4F7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.